molecular formula C10H9NO2 B11915858 2H-Azirine-3-carboxylic acid, phenylmethyl ester CAS No. 328119-58-0

2H-Azirine-3-carboxylic acid, phenylmethyl ester

Cat. No.: B11915858
CAS No.: 328119-58-0
M. Wt: 175.18 g/mol
InChI Key: QRZIWHYUHRFRDA-UHFFFAOYSA-N
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Description

Benzyl 2H-azirine-3-carboxylate is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2H-azirine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of benzyl acrylate. This process typically requires three steps:

Industrial Production Methods

Industrial production of benzyl 2H-azirine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2H-azirine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Cycloaddition: Dienes such as furans are used in the presence of a catalyst or under thermal conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

Benzyl 2H-azirine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2H-azirine-3-carboxylate involves its electrophilic azirine ring, which can undergo nucleophilic attack by various biomolecules. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins, such as cysteine or lysine residues. The compound’s reactivity is attributed to the high ring strain and the presence of the electrophilic carbon-nitrogen double bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2H-azirine-3-carboxylate is unique due to its benzyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in synthetic applications and medicinal chemistry.

Properties

CAS No.

328119-58-0

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

benzyl 2H-azirine-3-carboxylate

InChI

InChI=1S/C10H9NO2/c12-10(9-6-11-9)13-7-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

QRZIWHYUHRFRDA-UHFFFAOYSA-N

Canonical SMILES

C1C(=N1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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